1-(4-Methoxyphenyl)-4-methylpentan-1-amine

Description

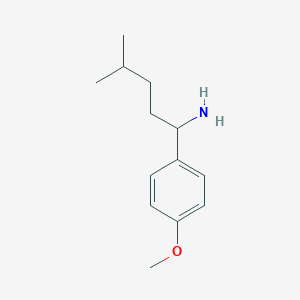

1-(4-Methoxyphenyl)-4-methylpentan-1-amine is a substituted phenethylamine derivative characterized by a 4-methylpentan-1-amine backbone and a 4-methoxyphenyl group at the terminal position.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-4-methylpentan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-10(2)4-9-13(14)11-5-7-12(15-3)8-6-11/h5-8,10,13H,4,9,14H2,1-3H3 |

InChI Key |

PSMDLDWELMSNCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-amine typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The process generally includes steps like nitration, reduction, and purification through crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-methylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium.

Reduction: Hydrogen gas in the presence of Pd/C.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Alkylated amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-methylpentan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-methylpentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It acts as a serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction influences various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Methoxyphenyl)-4-methylpentan-1-amine, highlighting differences in substituents, molecular properties, and reported activities:

Structure–Activity Relationship (SAR) Analysis

Substituent Effects on Aromatic Rings

Electron-Withdrawing Groups (e.g., Cl, Br):

Evidence from chalcone derivatives (IC₅₀ studies) indicates that halogen substituents (Cl, Br) at the para position of aryl rings enhance inhibitory activity compared to methoxy groups. For example, compound 2j (4-bromo, 4-fluorophenyl) exhibited an IC₅₀ of 4.7 μM, whereas methoxy-substituted analogs (e.g., 2p) showed reduced potency (IC₅₀ = 70.79 μM) . This trend aligns with the higher electronegativity of halogens, which may improve binding interactions in biological targets.- For instance, replacing bromine in 2j with chlorine and methoxy (as in 2h and 2p) increased IC₅₀ values by ~3-fold and ~15-fold, respectively . Similarly, the ethyl group in 1-(4-Ethylphenyl)-4-methylpentan-1-amine may sterically hinder receptor binding compared to smaller substituents like Cl .

Backbone Modifications

- Chain Length and Amine Position: The shorter propan-2-amine backbone in 1-(4-Methoxyphenyl)propan-2-amine (4-Methoxyamphetamine) exhibits distinct pharmacological effects, primarily acting as a serotonin and norepinephrine releaser in the CNS . In contrast, the longer pentan-1-amine chain in the target compound may alter bioavailability and target selectivity.

Salt Forms: The hydrochloride salt of 4-methoxy-4-methylpentan-1-amine () demonstrates improved aqueous solubility, a critical factor for drug formulation .

Biological Activity

1-(4-Methoxyphenyl)-4-methylpentan-1-amine, also known as para-methoxyphenyl-4-methylpentan-1-amine, is an organic compound characterized by its unique structure, which includes a methoxy group and a pentane backbone. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its interactions with neurotransmitter systems.

- Molecular Formula : CHN

- Molecular Weight : Approximately 207.31 g/mol

- Structure : The compound features a phenyl ring with a para-methoxy substituent and a pentane chain with a methyl group at the fourth position.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may exhibit stimulant properties, which could be beneficial for therapeutic applications in mood disorders and neurodegenerative diseases.

Interaction with Neurotransmitter Systems

Research indicates that this compound may interact with various neurotransmitter receptors:

| Receptor Type | Potential Interaction | Significance |

|---|---|---|

| Serotonin | Possible modulation | Mood regulation |

| Dopamine | Possible enhancement | Reward pathways |

These interactions necessitate further pharmacological profiling to elucidate the full spectrum of its biological effects.

Case Studies

- Stimulant Activity : A study conducted on similar compounds indicated that derivatives of amines with methoxy groups often exhibit stimulant effects. This suggests that this compound could also possess such properties, warranting further investigation into its pharmacodynamics and pharmacokinetics.

- Neuroprotective Effects : Preliminary data hint at the potential neuroprotective effects of compounds with similar structures. For instance, studies on methylene blue—a compound structurally related to this compound—showed inhibition of neuroinflammation and promotion of cellular survival in neurodegenerative models. This raises the possibility that this compound may share similar protective mechanisms.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The ability to synthesize derivatives allows for the exploration of compounds with enhanced biological activities or modified pharmacological profiles.

Synthesis Pathway

The synthetic pathway includes reactions involving:

- Starting Materials : Benzylamine derivatives and methoxybenzaldehyde.

- Conditions : Reactions are often performed under controlled temperatures and inert atmospheres to ensure high yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.